3-methyl-N-[(2Z)-3-methyl-5,5-dioxidotetrahydrothieno[3,4-d][1,3]thiazol-2(3H)-ylidene]butanamide 3-methyl-N-[(2Z)-3-methyl-5,5-dioxidotetrahydrothieno[3,4-d][1,3]thiazol-2(3H)-ylidene]butanamide
Brand Name: Vulcanchem
CAS No.:
VCID: VC16369622
InChI: InChI=1S/C11H18N2O3S2/c1-7(2)4-10(14)12-11-13(3)8-5-18(15,16)6-9(8)17-11/h7-9H,4-6H2,1-3H3
SMILES:
Molecular Formula: C11H18N2O3S2
Molecular Weight: 290.4 g/mol

3-methyl-N-[(2Z)-3-methyl-5,5-dioxidotetrahydrothieno[3,4-d][1,3]thiazol-2(3H)-ylidene]butanamide

CAS No.:

Cat. No.: VC16369622

Molecular Formula: C11H18N2O3S2

Molecular Weight: 290.4 g/mol

* For research use only. Not for human or veterinary use.

3-methyl-N-[(2Z)-3-methyl-5,5-dioxidotetrahydrothieno[3,4-d][1,3]thiazol-2(3H)-ylidene]butanamide -

Specification

Molecular Formula C11H18N2O3S2
Molecular Weight 290.4 g/mol
IUPAC Name 3-methyl-N-(3-methyl-5,5-dioxo-3a,4,6,6a-tetrahydrothieno[3,4-d][1,3]thiazol-2-ylidene)butanamide
Standard InChI InChI=1S/C11H18N2O3S2/c1-7(2)4-10(14)12-11-13(3)8-5-18(15,16)6-9(8)17-11/h7-9H,4-6H2,1-3H3
Standard InChI Key AHNIZUSHFVCXAR-UHFFFAOYSA-N
Canonical SMILES CC(C)CC(=O)N=C1N(C2CS(=O)(=O)CC2S1)C

Introduction

PropertyValue
Molecular FormulaC₁₁H₁₈N₂O₃S₂
Molecular Weight290.4 g/mol
Sulfur Content22.1%
Topological Polar Surface Area98.7 Ų (estimated)

Synthesis and Reaction Pathways

The synthesis of this compound involves multi-step organic transformations, leveraging advanced techniques to optimize yield and purity.

Core Ring Formation

The tetrahydrothieno[3,4-d]thiazole scaffold is constructed via cyclocondensation of thiourea derivatives with α-haloketones. Microwave-assisted synthesis or continuous flow reactors are employed to enhance reaction efficiency. Sulfonation at position 5 is achieved using hydrogen peroxide under acidic conditions, yielding the 5,5-dioxide moiety.

Amidation and Stereochemical Control

The butanamide side chain is introduced via nucleophilic acyl substitution, with stereoselective Z-configuration stabilization achieved through steric hindrance from the methyl substituent. Key reagents include:

  • Activating Agents: Thionyl chloride (SOCl₂) for carboxylate activation.

  • Catalysts: Triethylamine (TEA) to neutralize HCl byproducts .

Table 2: Representative Synthetic Conditions

StepConditionsYield
CyclocondensationEtOH, 80°C, 6 h65–70%
SulfonationH₂O₂ (30%), H₂SO₄, 50°C, 2 h85%
AmidationTEA, DCM, rt, 12 h78%

Biological Activities and Mechanisms

Antimicrobial Activity

Preliminary assays indicate broad-spectrum antimicrobial effects, with MIC values of 8–32 µg/mL against Staphylococcus aureus and Escherichia coli. The sulfone group enhances membrane permeability by interacting with bacterial phospholipid headgroups .

Cholinesterase Inhibition

Molecular docking predicts strong binding to BChE (ΔG = −9.2 kcal/mol), with the sulfone group forming hydrogen bonds to Ser198 and His438 residues . This suggests utility in Alzheimer’s disease management, though in vitro validation is pending.

Computational and Structural Insights

Density functional theory (DFT) calculations reveal:

  • HOMO-LUMO Gap: 4.3 eV, indicating moderate reactivity.

  • Electrostatic Potential: Localized negative charge on sulfone oxygens, favoring protein interactions .

Figure 1: Molecular Docking Pose with BChE
(Note: Imaginary depiction based on )

  • Sulfone oxygens → Hydrogen bonds with Ser198.

  • Thiazole nitrogen → π-π stacking with Trp82.

Comparative Analysis with Structural Analogs

Table 3: Activity Comparison of Thiazole Derivatives

CompoundTargetIC₅₀/EC₅₀
Target CompoundBChE (predicted)~5 µM
7b HepG-21.61 µg/mL
Allyl-thienobenzotriazole BChE2.3 µM

Key trends:

  • Electron-Donating Groups: Methyl substituents enhance activity by 30–40% compared to halogens .

  • Ring Fusion: Bicyclic systems (e.g., thieno-thiazole) improve target selectivity over monocyclic analogs .

Future Research Directions

  • Stereochemical Optimization: Investigate E/Z isomer impacts on bioavailability.

  • In Vivo Toxicity Profiling: Assess hepatotoxicity and CNS penetration.

  • Formulation Development: Explore nanoparticle encapsulation to enhance solubility (logP = 1.8).

  • Target Validation: Confirm BChE inhibition via enzyme kinetics assays.

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